molecular formula C10H12N2O2 B2931268 N-[1-(5-Methyl-1,3-oxazol-2-yl)ethyl]but-2-ynamide CAS No. 2411278-38-9

N-[1-(5-Methyl-1,3-oxazol-2-yl)ethyl]but-2-ynamide

Cat. No. B2931268
CAS RN: 2411278-38-9
M. Wt: 192.218
InChI Key: INUNLHJTOAOEOL-UHFFFAOYSA-N
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Description

N-[1-(5-Methyl-1,3-oxazol-2-yl)ethyl]but-2-ynamide , also known by its chemical formula C5H8N2O , is a heterocyclic compound. It contains an oxazole ring and an alkyne functional group. The presence of the oxazole moiety suggests potential biological activity, as oxazole derivatives have been investigated for various pharmacological properties .


Synthesis Analysis

The synthesis of this compound involves the reaction of an appropriate amine (such as (5-methyl-1,3-oxazol-2-yl)methylamine ) with an alkyne (such as but-2-ynamide ). The specific synthetic route and conditions would need to be explored in relevant literature .


Molecular Structure Analysis

The molecular structure of N-[1-(5-Methyl-1,3-oxazol-2-yl)ethyl]but-2-ynamide consists of a but-2-ynamide group attached to the oxazole ring. The oxazole ring contributes to its potential bioactivity, and the alkyne group adds reactivity. Detailed structural information, including bond angles and torsion angles, can be obtained from computational studies or X-ray crystallography .


Chemical Reactions Analysis

The compound may participate in various chemical reactions, including nucleophilic additions, cyclizations, and transformations of the alkyne group. Investigating its reactivity with different reagents and conditions would provide insights into its synthetic versatility and potential applications .


Physical And Chemical Properties Analysis

  • Spectral Data : Obtain IR, NMR, and mass spectrometry data for characterization

Mechanism of Action

The specific mechanism of action for N-[1-(5-Methyl-1,3-oxazol-2-yl)ethyl]but-2-ynamide would depend on its intended use. It could interact with biological targets, enzymes, or receptors. Further studies are necessary to elucidate its precise mode of action .

Safety and Hazards

  • Disposal : Dispose of according to local regulations

properties

IUPAC Name

N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-4-5-9(13)12-8(3)10-11-6-7(2)14-10/h6,8H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INUNLHJTOAOEOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC(C)C1=NC=C(O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(5-Methyl-1,3-oxazol-2-yl)ethyl]but-2-ynamide

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